molecular formula C14H16N2O4 B1584785 Butanamide, N,N'-1,4-phenylenebis[3-oxo- CAS No. 24731-73-5

Butanamide, N,N'-1,4-phenylenebis[3-oxo-

Cat. No. B1584785
CAS RN: 24731-73-5
M. Wt: 276.29 g/mol
InChI Key: OWGNKUKYZPVEFS-UHFFFAOYSA-N
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Description

“Butanamide, N,N’-1,4-phenylenebis[3-oxo-” is an organic compound with the molecular formula C14H16N2O4 . It is also known by other names such as 1,4-Bis(acetoacetamido)benzene, 1,4-Bis(acetoacetylamino)benzene, and N,N’-Diacetoacet-p-phenylenediamine .


Molecular Structure Analysis

The molecular structure of “Butanamide, N,N’-1,4-phenylenebis[3-oxo-” consists of 14 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 276.288 Da and the monoisotopic mass is 276.110992 Da .

Scientific Research Applications

Recent Developments on Ethylene Dimerization

Recent research has highlighted the significance of Butene-1, a co-monomer used to regulate the density of high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE), in the industrial sector. The production of Butene-1 via ethylene dimerization, particularly through Alphabutol technology, has been identified as a critical area for both industrial and educational-research sectors. Studies have focused on enhancing the selectivity of Butene-1 from ethylene using different catalysts and operational processes to minimize fouling. However, challenges in fouling within the Alphabutol process and the lack of literature on maintenance procedures to address these issues suggest room for improvement in ethylene dimerization research technology (Alenezi, Manan, & Zaidel, 2019).

Two-Phase Solvent Systems in Countercurrent Separation

The application of countercurrent separation (CCS) technologies, such as countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC), for the purification of phenylethanoid glycosides and iridoids highlights the versatility of such techniques in separating water-soluble secondary metabolites. The review discusses the efficiency of various biphasic solvent systems, emphasizing the need for environmentally friendly and time-efficient methods in the isolation of natural compounds. The discussion on CCS as an alternative to conventional chromatography points towards a shift in methodologies aimed at improving the separation processes in pharmaceutical and chemical research (Luca, Miron, Ignatova, & Skalicka‐Woźniak, 2019).

Implications for Gut Health and Animal Production

Butyrate, a microbial fermentation product in the large intestine, is identified for its crucial roles beyond being a primary nutrient for colonocytes. It acts as a cellular mediator influencing gene expression, cell differentiation, immune modulation, and gut tissue development. The recognition of butyrate in maintaining gut health has propelled research into its applications in animal production, especially as an alternative to in-feed antibiotics. The review on butyrate and its derivatives covers their positive impacts on gut development, pathogen control, inflammation reduction, and overall improvement in animal growth performance, indicating the compound's significance in enhancing animal health and productivity (Bedford & Gong, 2017).

Safety and Hazards

While specific safety and hazards related to “Butanamide, N,N’-1,4-phenylenebis[3-oxo-” are not detailed in the search results, it is generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

3-oxo-N-[4-(3-oxobutanoylamino)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9(17)7-13(19)15-11-3-5-12(6-4-11)16-14(20)8-10(2)18/h3-6H,7-8H2,1-2H3,(H,15,19)(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGNKUKYZPVEFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067018
Record name Butanamide, N,N'-1,4-phenylenebis[3-oxo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24731-73-5
Record name N,N′-1,4-Phenylenebis[3-oxobutanamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24731-73-5
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Record name Butanamide, N,N'-1,4-phenylenebis(3-oxo-
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Record name 24731-73-5
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Record name Butanamide, N,N'-1,4-phenylenebis[3-oxo-
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Record name Butanamide, N,N'-1,4-phenylenebis[3-oxo-
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Record name N,N'-1,4-phenylenebis[3-oxobutyramide]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why was it difficult to determine the crystal structure of the anhydrous form of Butanamide, N,N'-1,4-phenylenebis[3-oxo-] using traditional single-crystal X-ray diffraction?

A1: The anhydrous form of Butanamide, N,N'-1,4-phenylenebis[3-oxo-] proved challenging to analyze using single-crystal X-ray diffraction because researchers were unable to grow crystals of suitable quality. While the dihydrate form readily crystallized, drying it at 120°C to obtain the anhydrous form did not yield crystals suitable for single-crystal analysis. []

Q2: What alternative method was used to determine the crystal structure of the anhydrous form, and what were the key findings?

A2: Researchers successfully determined the crystal structure of the anhydrous form using powder X-ray diffraction data. They employed real-space methods with the DASH program for structure solution and Rietveld refinement with the TOPAS program. The anhydrous form crystallizes in the P21/c space group with two molecules per unit cell (Z=2). The unit cell parameters are a = 16.9749(5) Å, b = 4.8648(1) Å, c = 8.5372(2) Å, and β = 93.396(2)°. Similar to the dihydrate form, the anhydrous molecule also possesses a center of symmetry and occupies an inversion center within the crystal structure. [] To further validate the structure obtained from powder diffraction, dispersion-corrected Density Functional Theory (DFT) calculations were performed. []

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